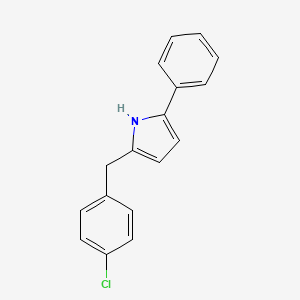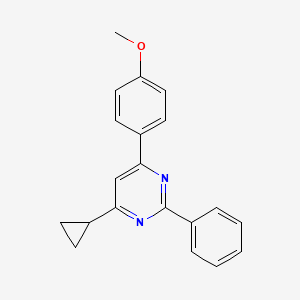
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9-pentahydro-cycloheptapyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9-pentahydro-cycloheptapyrimidine (2P4MP56789PHCP) is a cyclic pyrimidine derivative that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing a five-membered ring of nitrogen atoms and a six-membered ring of carbon atoms. 2P4MP56789PHCP has been studied for its potential applications in the fields of biochemistry and physiology, and has been shown to possess a wide range of biochemical and physiological effects.
作用机制
2P4MP56789PHCP has been found to act as an agonist of the G-protein-coupled receptor GPR17, which is involved in the regulation of cell growth and differentiation. It is believed that 2P4MP56789PHCP binds to GPR17 and activates the receptor, resulting in the activation of downstream signaling pathways. This activation of downstream signaling pathways is believed to be responsible for the observed biochemical and physiological effects of 2P4MP56789PHCP.
Biochemical and Physiological Effects
2P4MP56789PHCP has been found to possess a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the growth of various cancer cell lines, as well as having an inhibitory effect on the growth of various other cell types. It has also been found to have an effect on the regulation of gene expression, as well as having an effect on the regulation of cell growth and differentiation.
实验室实验的优点和局限性
2P4MP56789PHCP has a number of advantages and limitations for use in laboratory experiments. The main advantage of using 2P4MP56789PHCP in laboratory experiments is its ability to act as an agonist of GPR17, which can be used to study the effects of various compounds on cell physiology. However, 2P4MP56789PHCP also has some limitations, such as its lack of specificity for GPR17 and its inability to penetrate cell membranes.
未来方向
There are a number of potential future directions for research involving 2P4MP56789PHCP. These include further investigation into its effects on gene expression and cell growth and differentiation, as well as exploring its potential applications in cancer therapy. Additionally, further research could be conducted into the mechanism of action of 2P4MP56789PHCP and its potential interactions with other G-protein-coupled receptors. Finally, further research could be conducted into the potential therapeutic applications of 2P4MP56789PHCP, such as its potential use as an anti-cancer agent.
合成方法
2P4MP56789PHCP can be synthesized via a condensation reaction between 4-methoxyphenylacetic acid and phenylhydrazine. This reaction is catalyzed by an acid such as hydrochloric acid. The resulting product is a cyclic pyrimidine derivative which is then purified by precipitation and recrystallization.
科学研究应用
2P4MP56789PHCP has been studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, and has been used in various studies to investigate the effects of various compounds on cell physiology. For example, 2P4MP56789PHCP has been used to study the effects of compounds on the regulation of gene expression, as well as the effects of compounds on the regulation of cell growth and differentiation.
属性
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-25-18-14-12-16(13-15-18)21-19-10-6-3-7-11-20(19)23-22(24-21)17-8-4-2-5-9-17/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHMKPQKZCEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC3=C2CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9-pentahydro-cycloheptapyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)







